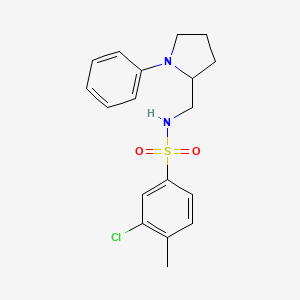

3-chloro-4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

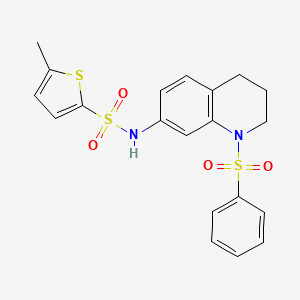

The compound “3-chloro-4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are known to have various biological activities and are used in drug discovery .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group, a pyrrolidine ring, and a phenyl group attached to the nitrogen of the pyrrolidine ring. The 3-chloro-4-methyl substitution pattern on the benzene ring could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzenesulfonamide group could potentially undergo substitution reactions, while the pyrrolidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance the compound’s water solubility, while the pyrrolidine ring could influence its conformational flexibility .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-HIV Activity

A study by Iqbal et al. (2006) involved the synthesis of novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, which were tested for their antimicrobial and anti-HIV activities. The results indicated a significant correlation between the structure-activity relationships (SAR) of these compounds, highlighting the potential of benzenesulfonamide derivatives in developing new therapeutic agents against microbial infections and HIV (Iqbal et al., 2006).

Enzyme Inhibition and Antioxidant Potential

Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which were characterized and evaluated for their enzyme inhibition against AChE and BChE enzymes, and antioxidant potential. The compounds demonstrated significant inhibition, suggesting their usefulness in treating neurodegenerative diseases (Kausar et al., 2019).

Mecanismo De Acción

Target of Action

Sulfonamide drugs are known to inhibit and replace paba in the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

The similarity between the structures of sulfonamide drugs and PABA allows these drugs to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The affected biochemical pathway involves the production of folate. The inhibition of dihydropteroate synthetase by the compound prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are crucial for the synthesis of nucleic acids and the growth and division of cells .

Result of Action

The result of the compound’s action is the inhibition of bacterial DNA growth and cell division . By preventing the formation of dihydrofolate and tetrahydrofolate, the compound hinders cell division, making the drugs bacteriostatic rather than bactericidal .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2S/c1-14-9-10-17(12-18(14)19)24(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIPFIHILFPRSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2854000.png)

![3-Oxaspiro[5.6]dodecane-2,4-dione](/img/structure/B2854003.png)

![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)

![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2854011.png)

![1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2854014.png)

![2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2854017.png)